molecular formula C8H10FNO2S B2579363 (2-Fluoro-5-methylphenyl)methanesulfonamide CAS No. 1001026-55-6

(2-Fluoro-5-methylphenyl)methanesulfonamide

Cat. No.: B2579363
CAS No.: 1001026-55-6
M. Wt: 203.23
InChI Key: JBWVQHBPJCGFMA-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl)methanesulfonamide (CAS 1001026-55-6) is a high-purity organic compound supplied for advanced research and development. With a molecular formula of C8H10FNO2S and a molecular weight of 203.24 g/mol, this powder-form substance is a part of the strategically important class of fluorinated sulphonamide compounds . Researchers are increasingly interested in such entities due to the unique physical, chemical, and biological properties imparted by the fluorine atom and sulphonamide group, which are valuable in designing novel bioactive molecules . This compound serves as a critical building block in medicinal chemistry and drug discovery, particularly for the synthesis of new chemical entities aimed at inhibiting specific disease pathways. Its applications extend to agrochemical research for the development of modern crop protection agents . The product is strictly for research purposes and is offered in various grades and purities, including high and ultra-high purity forms (99% to 99.999% and higher), such as Pharmaceutical Grade, to meet specific experimental requirements . Available packaging options range from small sample quantities to bulk volumes, including palletized pails, drums, and super sacks.

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWVQHBPJCGFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylphenyl)methanesulfonamide typically involves the reaction of 2-fluoro-5-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkyl or N-acyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

(2-Fluoro-5-methylphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory Benzothieno[3,2-d]pyrimidin-4-one Sulfonamides

describes benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with potent anti-inflammatory activity. These compounds inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, suppressing PGE₂ and IL-8 production . Key structural differences from (2-Fluoro-5-methylphenyl)methanesulfonamide include:

  • Core structure: The benzothienopyrimidine scaffold vs. a simple phenyl ring.
  • Substituents : Thioether-linked groups (e.g., cyclohexyl, nitrophenyl) vs. direct fluorine and methyl groups.
  • Bioactivity: The benzothieno derivatives exhibit multi-target anti-inflammatory effects, while the target compound’s simpler structure may favor selectivity for specific targets like COX-2 or serotonin receptors.

Table 1: Anti-inflammatory Sulfonamide Comparison

Compound Core Structure Key Substituents Biological Targets Reference
This compound Phenyl 2-F, 5-CH₃ Unknown (hypothesized: COX-2, 5-HT receptors)
Compound 9 Benzothienopyrimidine 2,4-Difluorophenylthio COX-2, iNOS, ICAM-1 [1]
Compound 10 Benzothienopyrimidine 2-(Carboxybenzyl)thio COX-2, IL-8 [1]
Neurologically Active Methanesulfonamides

highlights methanesulfonamide’s role in Sumatriptan, a 5-HT₁ receptor agonist used for migraines. Structural analogs like N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () incorporate pyrimidine rings and bulkier substituents, enhancing receptor specificity . However, its fluorophenyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Agrochemical Sulfonamides

lists sulfonylurea herbicides (e.g., metsulfuron methyl), which share the sulfonamide group but feature triazine cores and ester linkages . This underscores the structural diversity of sulfonamides and the critical role of auxiliary groups in defining bioactivity.

Fluorinated Structural Analogs

includes Difluoro(2-fluoro-5-methylphenyl)acetic acid , which shares the 2-fluoro-5-methylphenyl group but replaces the sulfonamide with a carboxylic acid . This difference likely alters solubility and target engagement; sulfonamides are more polar and may exhibit stronger hydrogen-bonding interactions with enzymes or receptors.

Biological Activity

(2-Fluoro-5-methylphenyl)methanesulfonamide is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a methanesulfonamide group, influences its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H10FNO2S
  • Molecular Weight : 203.23 g/mol

The compound features a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position, enhancing its chemical stability and reactivity compared to other sulfonamides.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The presence of fluorine and methyl groups modulates the compound's binding affinity, potentially enhancing selectivity towards certain biological targets.

Anticancer Properties

Research has indicated that sulfonamide derivatives can exhibit anticancer activity. In particular, studies on related compounds have reported potent inhibition of cancer cell proliferation. For example, certain sulfonamides have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionNotable Biological Activity
(4-Fluoro-3-methylphenyl)methanesulfonamideSimilar structure with different substitutionModerate anticancer activity
(2-Fluoro-4-methylphenyl)methanesulfonamideIsomeric form with methyl at 4-positionPotential enzyme inhibition
This compoundUnique due to specific substitution patternInvestigated for antiviral and anticancer effects

The unique substitution pattern of this compound may enhance its biological activity compared to its isomers, suggesting a need for further exploration in therapeutic contexts.

Case Studies

  • In Vitro Studies : A study focusing on sulfonamides revealed that compounds similar to this compound exhibited significant cytotoxicity against L1210 leukemia cells, with IC50 values indicating effective growth inhibition .
  • Molecular Dynamics Simulation : Computational studies have suggested that the binding affinity of compounds like this compound towards specific protein targets could be predicted using molecular dynamics simulations. These simulations help elucidate the interactions at a molecular level, providing insights into potential therapeutic applications .

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